No Public Head-to-Head or Cross-Study Quantitative Evidence Identified for CAS 1203173-47-0
A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents did not retrieve any primary research paper, patent exemplification, or curated bioactivity database entry containing assay-level quantitative data (IC₅₀, Kd, EC₅₀, etc.) for CAS 1203173-47-0. The closest structurally relevant patent, US9102669B2, discloses SCD1 enzymatic assay data for related piperidinyl-pyridazinyl analogs (e.g., IC₅₀ values from 4 nM to 23 nM in rat liver microsomal SCD1 assays) [1][2], but does not list CAS 1203173-47-0 among its exemplified compounds. In the absence of direct or matched-assay comparator data, no quantitative differentiation claim can be substantiated for this compound at this time.
| Evidence Dimension | SCD1 enzymatic inhibition (rat liver microsomes) |
|---|---|
| Target Compound Data | No data available for CAS 1203173-47-0 |
| Comparator Or Baseline | US9102669 exemplified analogs: IC₅₀ = 4 nM (Example 24) to 23 nM (Example 63) [1] |
| Quantified Difference | Not calculable — target compound lacks quantitative data |
| Conditions | SCD1 enzymatic assay using 10 µg rat liver microsomes (RLM), 50 µL volume, stearoyl-CoA substrate, 25 °C (as per patent examples) |
Why This Matters
Procurement decisions cannot be evidence-guided for CAS 1203173-47-0 until assay data against a named comparator are disclosed, as the compound currently lacks the data density to support selection over any specific analog.
- [1] US9102669B2 – Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Google Patents. Inventors: Koltun ES, et al. Assignee: Merck Sharp & Dohme Corp. Priority date: 2011-12-05. View Source
- [2] BindingDB entries for US9102669: BDBM174861 (IC₅₀ = 4 nM), BDBM50448650 (IC₅₀ = 12 nM), and PrimarySearch_ki (IC₅₀ = 7 nM). BindingDB, accessed Apr 2026. View Source
